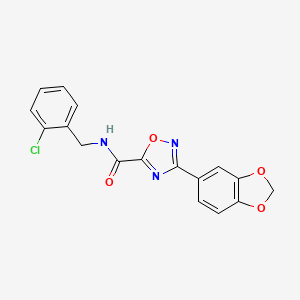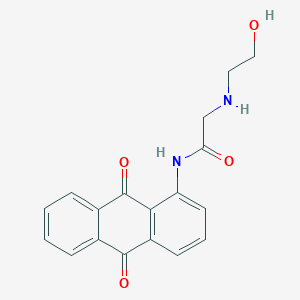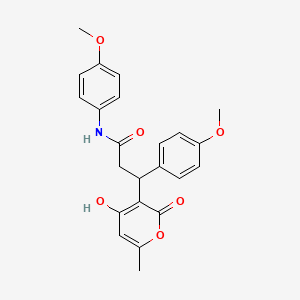
1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-1H-1,3-BENZIMIDAZOL-2-YLHYDROSELENIDE is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of 1-METHYL-1H-1,3-BENZIMIDAZOL-2-YLHYDROSELENIDE, which includes a selenium atom, makes it an interesting subject for scientific research.
Preparation Methods
The reaction conditions often require an alkaline alcoholic solution . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-METHYL-1H-1,3-BENZIMIDAZOL-2-YLHYDROSELENIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of selenoxide derivatives.
Reduction: Reducing agents such as sodium borohydride can convert selenoxides back to selenides.
Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the benzimidazole ring.
Scientific Research Applications
1-METHYL-1H-1,3-BENZIMIDAZOL-2-YLHYDROSELENIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s antimicrobial and anticancer properties make it a candidate for drug development.
Medicine: Its potential as an antiviral and antiparasitic agent is being explored.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-METHYL-1H-1,3-BENZIMIDAZOL-2-YLHYDROSELENIDE involves its interaction with various molecular targets. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions that can disrupt cellular processes in pathogens. The benzimidazole ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
1-METHYL-1H-1,3-BENZIMIDAZOL-2-YLHYDROSELENIDE can be compared with other benzimidazole derivatives such as:
Thiabendazole: Known for its anthelmintic activity.
Omeprazole: Used as a proton pump inhibitor for treating acid reflux.
Albendazole: Another anthelmintic agent with a broad spectrum of activity.
The presence of the selenium atom in 1-METHYL-1H-1,3-BENZIMIDAZOL-2-YLHYDROSELENIDE distinguishes it from these compounds, potentially offering unique therapeutic benefits.
Properties
Molecular Formula |
C8H7N2Se |
|---|---|
Molecular Weight |
210.13 g/mol |
InChI |
InChI=1S/C8H7N2Se/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3 |
InChI Key |
DFDOEKPWKUTSAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-chloro-3-methyl-8-[(4-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11060806.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11060811.png)
![(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B11060815.png)
![N-(4-fluorobenzyl)-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11060822.png)



![6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060841.png)
![1-(4-chlorobutyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B11060860.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-nitropyridin-2-amine](/img/structure/B11060867.png)
![1-acetyl-4-[(7-nitro-1-benzofuran-5-yl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11060875.png)
![2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B11060883.png)
![2-(dimethylamino)ethyl 6-bromo-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11060885.png)
